molecular formula C19H25N5O B2620271 2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034474-15-0

2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2620271
CAS No.: 2034474-15-0
M. Wt: 339.443
InChI Key: DPAUNUCMKFDNEC-UHFFFAOYSA-N
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Description

2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These interactions with various enzymes, proteins, and other biomolecules are likely to be complex and multifaceted.

Cellular Effects

Preliminary studies suggest that it may have potential therapeutic applications in the treatment of depression and addiction disorders . It has been shown to demonstrate antidepressant-like efficacy, attenuate the behavioral effects of stress, and show therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .

Molecular Mechanism

It has been found to have high affinity for human, rat, and mouse kappa opioid receptors (KOR), with a 20-fold reduced affinity for human mu opioid receptors (MOR) . In rats, it has been shown to block KOR and MOR agonist-induced analgesia .

Temporal Effects in Laboratory Settings

The temporal effects of 2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide in laboratory settings are not yet fully known. It has been shown to dose-dependently reduce the elevation of spiradoline-induced plasma prolactin .

Dosage Effects in Animal Models

In animal models, this compound has been shown to block KOR and MOR agonist-induced analgesia with ID 50 values of 1.5 and 9.8 mg/kg, respectively .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. It is known that imidazole derivatives are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Transport and Distribution

It is known that imidazole derivatives are highly soluble in water and other polar solvents .

Properties

IUPAC Name

2-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-22-16-5-4-15(11-17(16)23-13)19(25)21-12-14-6-7-20-18(10-14)24-8-2-3-9-24/h6-7,10,15H,2-5,8-9,11-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAUNUCMKFDNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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